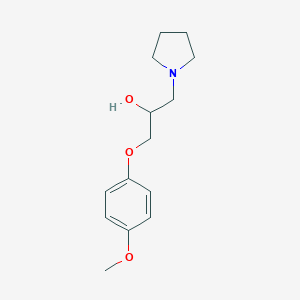![molecular formula C12H12N4OS B256869 3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
作用機序
The mechanism of action of 3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its cytotoxic and anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various bacteria by disrupting their cell membrane integrity.
実験室実験の利点と制限
3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. This compound has shown low solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, its potential toxicity and side effects need to be further studied before it can be considered for clinical use.
将来の方向性
There are several future directions for research on 3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, its potential use as a drug delivery system needs to be explored further. Finally, its efficacy and safety need to be evaluated in preclinical and clinical trials before it can be considered for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential applications and optimize its use in clinical settings.
合成法
The synthesis of 3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using various methods. The most common method involves the reaction of 3-methylbenzyl bromide with 5-amino-1,2,4-thiadiazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-methylphenol and sodium hydride to obtain the final product.
科学的研究の応用
3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also demonstrated antibacterial activity against various gram-positive and gram-negative bacteria.
特性
分子式 |
C12H12N4OS |
|---|---|
分子量 |
260.32 g/mol |
IUPAC名 |
3-methyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4OS/c1-8-4-3-5-10(6-8)17-7-11-15-16-9(2)13-14-12(16)18-11/h3-6H,7H2,1-2H3 |
InChIキー |
YLCCDNLLOVONGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C |
正規SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)

![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)

